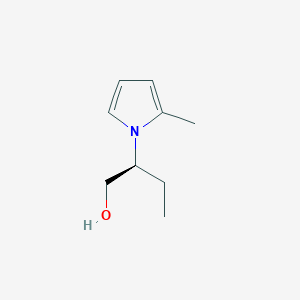
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine is a chiral amine compound that features a cyclohexyl group, a diphenylphosphino group, and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, benzyl chloride, and diphenylphosphine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the benzyl or cyclohexyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the benzyl or cyclohexyl groups.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in pharmaceuticals due to its chiral properties.
Industry: Used in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles.
Biological Activity: If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)ethyl)ethanamine: Similar structure but with an ethyl group instead of a benzyl group.
(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)propyl)ethanamine: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Structural Features: The presence of the benzyl group and the diphenylphosphino group makes it unique compared to other chiral amines.
Applications: Its specific structure may offer unique advantages in catalysis and asymmetric synthesis compared to similar compounds.
Propiedades
Fórmula molecular |
C27H32NP |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(1S)-1-cyclohexyl-N-[(2-diphenylphosphanylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1 |
Clave InChI |
KTRFJEDCTHCNJI-QFIPXVFZSA-N |
SMILES isomérico |
C[C@@H](C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
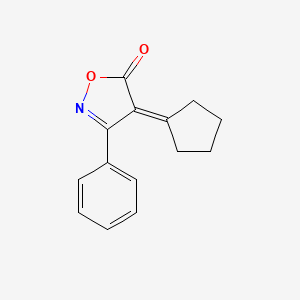
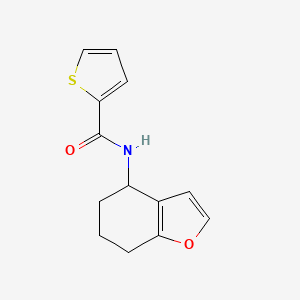
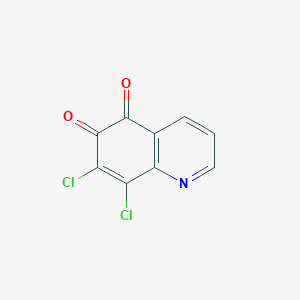
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
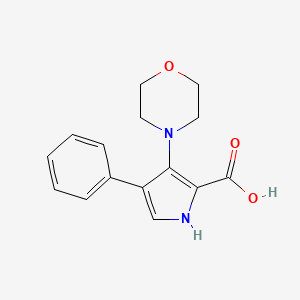

![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)

![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
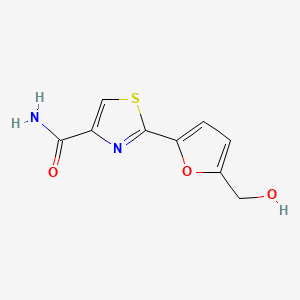
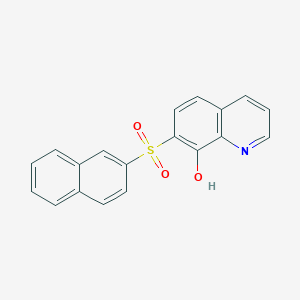
![1-(Benzo[d]oxazol-3(2H)-yl)ethanone](/img/structure/B12891513.png)
